
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4(3H)-quinazolinone, which serves as the core structure.
Substitution: The 3-(3,4-dichlorophenyl) group is introduced through nucleophilic aromatic substitution reactions. This step involves the reaction of 3,4-dichlorophenylamine with the chlorinated quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the chloro substituents, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides, typically under reflux conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified substituents, which can exhibit different chemical and biological properties.
科学的研究の応用
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Methyl-4(3H)-quinazolinone: The core structure without the chloro and dichlorophenyl substituents.
3-(3,4-Dichlorophenyl)-2-methylquinazolin-4(3H)-one: Lacks the chloro substituent at the 7-position.
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the 3-(3,4-dichlorophenyl) substituent.
Uniqueness
7-Chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both chloro and dichlorophenyl substituents, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for diverse chemical modifications and applications in various fields.
特性
CAS番号 |
62820-70-6 |
|---|---|
分子式 |
C15H9Cl3N2O |
分子量 |
339.6 g/mol |
IUPAC名 |
7-chloro-3-(3,4-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H9Cl3N2O/c1-8-19-14-6-9(16)2-4-11(14)15(21)20(8)10-3-5-12(17)13(18)7-10/h2-7H,1H3 |
InChIキー |
PTOHWQCUHARJGG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
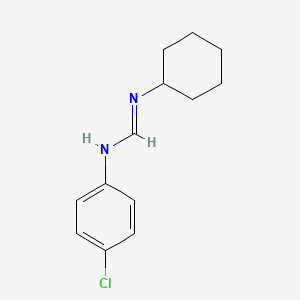
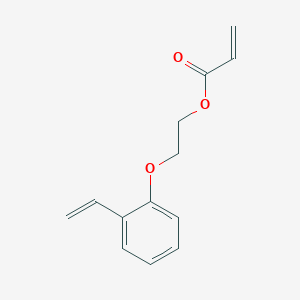
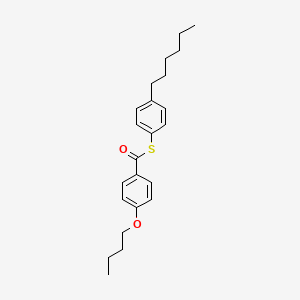
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
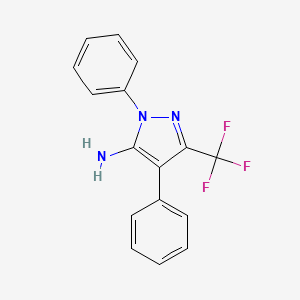
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
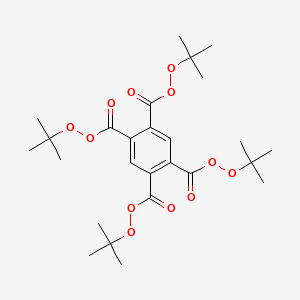

![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)

